molecular formula C10H8N2O2S B6386186 2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95% CAS No. 1261903-23-4

2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95%

Cat. No. B6386186
CAS RN: 1261903-23-4
M. Wt: 220.25 g/mol
InChI Key: JGZXGDYLFNSNJR-UHFFFAOYSA-N
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Description

2-Amino-5-(thiophen-2-yl)isonicotinic acid (2A5T) is an organic compound belonging to the family of isonicotinic acids. It is a colorless, crystalline solid with a molecular weight of 218.3 g/mol and a melting point of 140°C. 2A5T is a valuable building block for the synthesis of various pharmaceuticals, agrochemicals and other organic compounds. It is also used in the manufacture of a variety of materials such as dyes, pigments, catalysts and surfactants.

Scientific Research Applications

2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95% is widely used in scientific research for a variety of purposes. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, dyes and pigments. It is also used as a catalyst in organic reactions and as a ligand in coordination chemistry. 2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95% has also been used in the study of enzyme-catalyzed reactions and in the synthesis of novel materials.

Mechanism of Action

2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95% acts as a proton acceptor in organic reactions. It is capable of forming hydrogen bonds with other molecules, allowing it to act as a Lewis base. It is also capable of forming coordination complexes with metal ions, which can be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95% has been shown to have no significant biochemical or physiological effects when administered orally or intravenously in animal studies. It has also been shown to have no significant effect on the activity of enzymes or receptors.

Advantages and Limitations for Lab Experiments

2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. It also has a low toxicity and is not known to cause any adverse reactions. However, it is not very soluble in water and is not very reactive, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future applications for 2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95%. It may be used in the synthesis of new materials, such as polymers and nanomaterials. It may also be used as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a reagent in the synthesis of pharmaceuticals and agrochemicals. Additionally, it may be used in the study of enzyme-catalyzed reactions and in the development of new drugs. Finally, it may be used in the synthesis of dyes and pigments.

Synthesis Methods

2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95% is synthesized via a two-step process. In the first step, 2-aminothiophenol is reacted with anhydrous hydrochloric acid in the presence of a catalyst to form 2-aminothiophenol hydrochloride. In the second step, 2-aminothiophenol hydrochloride is reacted with isonicotinic acid in the presence of a catalyst to form 2-Amino-5-(thiophen-2-yl)isonicotinic acid, 95%.

properties

IUPAC Name

2-amino-5-thiophen-2-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-4-6(10(13)14)7(5-12-9)8-2-1-3-15-8/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZXGDYLFNSNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686897
Record name 2-Amino-5-(thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-23-4
Record name 2-Amino-5-(thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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